

AZ1495: A Technical Guide to its Interaction with Target Proteins

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Compound of Interest

Compound Name: AZ1495

Cat. No.: B608126

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Introduction

AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, particularly those harboring mutations in the MyD88 gene. This technical guide provides an in-depth overview of **AZ1495**'s interaction with its target proteins, detailing its binding affinities, the signaling pathway it modulates, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity of **AZ1495** has been quantified against its primary targets and a panel of other kinases to determine its selectivity. The key quantitative metrics are summarized in the table below.

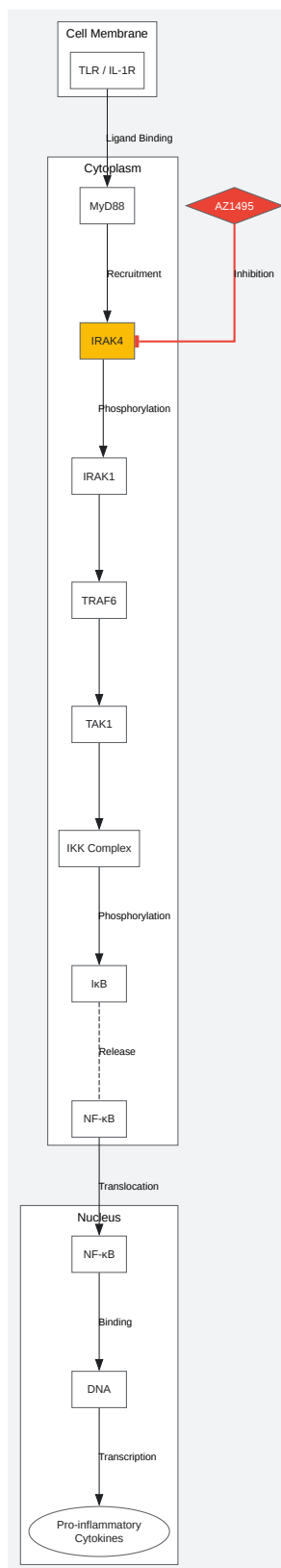
Target	Parameter	Value (μM)	Assay Type
IRAK4	IC50	0.005	Enzymatic[1][2]
IRAK4	Kd	0.0007	Binding[1][2]
IRAK4	IC50	0.052	Cellular[1][2]
IRAK1	IC50	0.023	Enzymatic[1][2]
CLK1	IC50	0.050	Enzymatic[3]
CLK2	IC50	0.005	Enzymatic[3]
CLK4	IC50	0.008	Enzymatic[3]
Haspin	IC50	0.004	Enzymatic[3]

Target Protein Interaction and Signaling Pathway

AZ1495 primarily targets IRAK4, a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

By binding to the ATP-binding pocket of IRAK4, **AZ1495** prevents its kinase activity, thereby blocking the phosphorylation of IRAK1 and the subsequent downstream signaling events. This ultimately leads to the inhibition of NF-κB activation and a reduction in the inflammatory response.

Signaling Pathway Diagram



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Caption: **AZ1495** inhibits IRAK4 kinase activity in the MyD88-dependent signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **AZ1495**, based on the original discovery publication by Scott JS, et al.[4]

IRAK4 Enzymatic Assay

This assay quantifies the ability of **AZ1495** to inhibit the kinase activity of IRAK4.

Materials:

- Recombinant human IRAK4 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay kit (Promega)
- **AZ1495** compound in DMSO
- 384-well plates

Procedure:

- Prepare a serial dilution of **AZ1495** in DMSO.
- In a 384-well plate, add the diluted **AZ1495** or DMSO (vehicle control).
- Add the IRAK4 enzyme and MBP substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-

Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal.

- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AZ1495** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular NF-κB Inhibition Assay (OCI-Ly10 Cell Line)

This assay assesses the ability of **AZ1495** to inhibit NF-κB signaling in a relevant cancer cell line.

Materials:

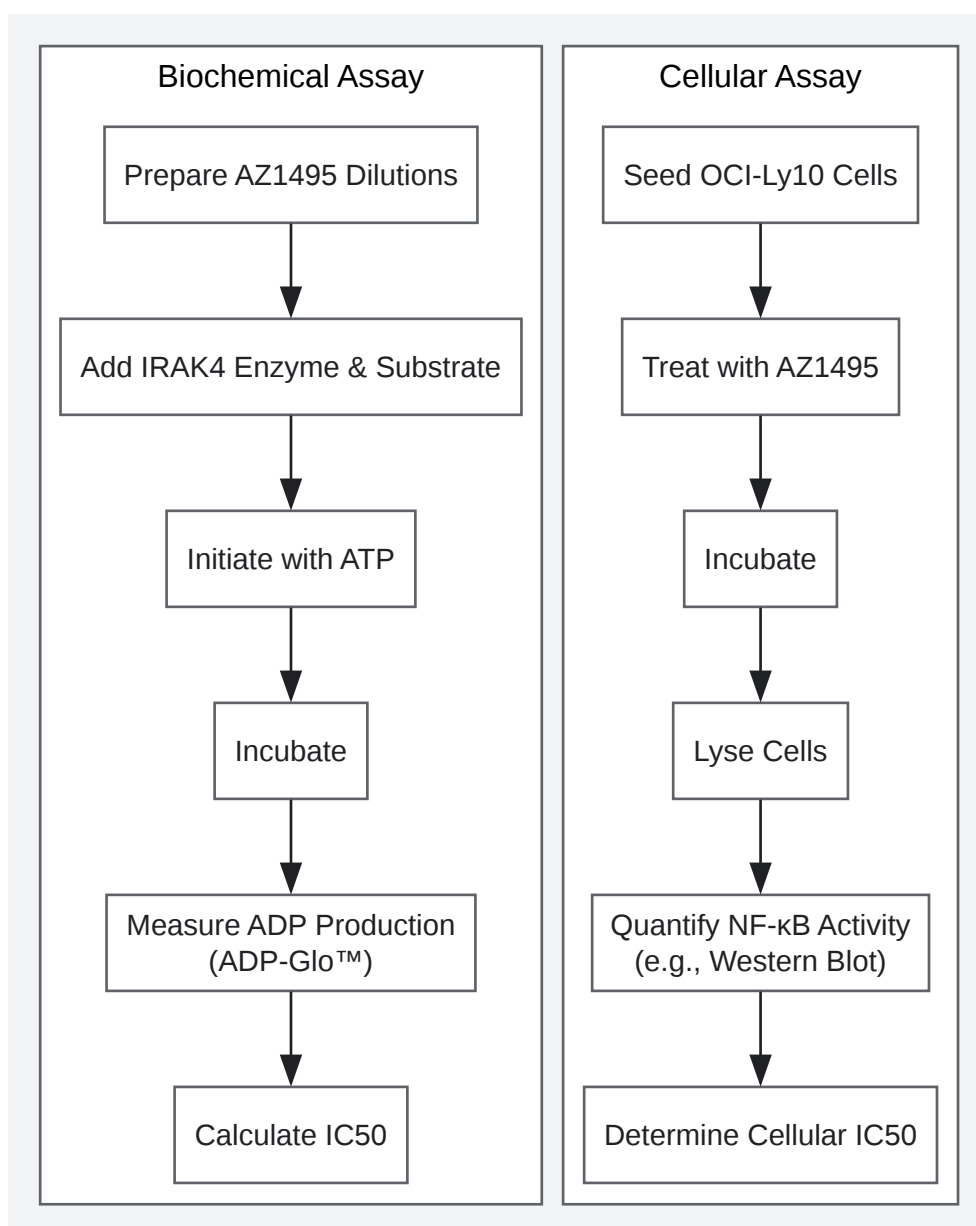
- OCI-Ly10 (ABC-DLBCL) cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **AZ1495** compound in DMSO
- Stimulus for NF-κB activation (in the case of MYD88-mutant DLBCL, the pathway is constitutively active, so no external stimulus is needed)
- Reagents for quantifying NF-κB activation (e.g., antibodies for Western blotting of phospho-IκBα or a reporter gene assay system)
- 96-well plates

Procedure:

- Seed OCI-Ly10 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **AZ1495** or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 1 hour).
- Lyse the cells and quantify the level of NF-κB activation. This can be done by:

- Western Blotting: Measure the levels of phosphorylated I κ B α , a key downstream indicator of IRAK4 activity. A decrease in phospho-I κ B α indicates inhibition of the pathway.
- Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF- κ B response element. A decrease in reporter gene expression indicates inhibition.
- Determine the IC₅₀ value of **AZ1495** for NF- κ B inhibition in the cellular context.

Experimental Workflow Diagram



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Caption: Workflow for biochemical and cellular characterization of **AZ1495**.

Conclusion

AZ1495 is a potent inhibitor of IRAK4 and, to a lesser extent, IRAK1. Its mechanism of action involves the direct inhibition of IRAK4 kinase activity, leading to the suppression of the MyD88-dependent signaling pathway and subsequent NF- κ B activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this compound. The provided diagrams visually summarize the key interactions and workflows, facilitating a deeper understanding of **AZ1495**'s role as a modulator of innate immune signaling.

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